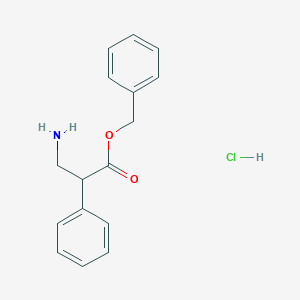

Benzyl 3-amino-2-phenylpropanoate hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

This compound exhibits a complex molecular architecture characterized by multiple functional groups and stereochemical centers. The compound possesses a central propanoic acid backbone that has been esterified with benzyl alcohol, creating a benzyl ester linkage that significantly influences its chemical properties and biological activity. The molecular structure contains an amino group positioned at the 3-position and a phenyl substituent at the 2-position of the propanoate chain, forming a distinctive arrangement that contributes to its unique chemical behavior.

The stereochemical configuration of this compound presents particular interest due to the presence of a chiral center at the 2-position of the propanoate chain. The stereochemistry at this position determines the spatial arrangement of the amino and phenyl substituents, which directly impacts the compound's physical properties and potential biological activities. Research has demonstrated that different stereoisomers of similar amino acid derivatives can exhibit significantly different solubility profiles and chemical reactivity patterns.

The molecular geometry reveals a complex three-dimensional structure where the benzyl ester group extends away from the amino acid backbone, creating a distinctive spatial arrangement. The phenyl ring attached to the 2-position of the propanoate chain adopts specific conformations that are influenced by steric interactions with both the amino group and the benzyl ester moiety. These conformational preferences play a crucial role in determining the compound's physical properties and chemical reactivity.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 291.78 g/mol | |

| Molecular Formula | C₁₆H₁₈ClNO₂ | |

| Chiral Centers | 1 | |

| Aromatic Rings | 2 |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives and their corresponding salts. The official International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the functional group arrangements and the hydrochloride salt formation. This nomenclature system provides a systematic approach to identifying the compound's structural features and chemical composition.

The compound is registered under Chemical Abstracts Service number 1803584-36-2, which serves as a unique identifier in chemical databases and literature. This registration number distinguishes it from related compounds such as the stereoisomerically pure form known as L-phenylalanine benzyl ester hydrochloride, which carries a different Chemical Abstracts Service number of 2462-32-0. The systematic identification also includes the International Chemical Identifier key JJJARRYOIJJCTH-UHFFFAOYSA-N, which provides a standardized method for database searches and chemical informatics applications.

The International Chemical Identifier string for this compound is 1S/C16H17NO2.ClH/c17-11-15(14-9-5-2-6-10-14)16(18)19-12-13-7-3-1-4-8-13;/h1-10,15H,11-12,17H2;1H, which encodes the complete structural information including connectivity and hydrogen atom positions. This systematic encoding allows for precise structural reconstruction and facilitates automated chemical database searches and molecular modeling applications.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound represents a fundamental aspect of its chemical properties, particularly in relation to amino acid derivatives and their equilibrium states. Research on similar amino acid derivatives has demonstrated that these compounds can exist in multiple tautomeric forms, most notably the neutral unionized form and the zwitterionic form, depending on the chemical environment and solvent conditions. The equilibrium between these tautomeric forms significantly influences the compound's physical properties, solubility characteristics, and chemical reactivity patterns.

In the neutral unionized tautomeric form, the amino group remains unprotonated while the carboxyl group (in this case, the ester) maintains its neutral state. This form typically predominates in less polar solvents and under specific pH conditions where the amino group's basicity is suppressed. Conversely, under aqueous conditions or in the presence of protic solvents, the compound may exhibit zwitterionic character, although this is modified by the presence of the benzyl ester group which prevents true zwitterion formation.

The hydrochloride salt formation represents another important tautomeric consideration, where the amino group becomes protonated and forms an ionic pair with the chloride anion. This protonation state is stabilized by the ionic interactions and significantly alters the compound's solubility profile, making it more water-soluble compared to the neutral base form. The equilibrium between protonated and unprotonated forms depends on solution pH, ionic strength, and the presence of competing ions or ligands.

Studies on related N,N-dimethyl amino acid derivatives have provided insights into tautomeric equilibrium determination using Nuclear Magnetic Resonance spectroscopy. The research demonstrates that tautomeric distribution can be quantified using chemical shift analysis, where different tautomeric forms exhibit characteristic spectroscopic signatures that allow for equilibrium constant determination.

Crystallographic Characterization and Unit Cell Parameters

The crystallographic properties of this compound provide essential information about its solid-state structure and molecular packing arrangements. The compound typically crystallizes as a white to off-white crystalline powder, indicating a well-ordered crystal lattice structure that contributes to its stability and handling properties. The crystalline form exhibits specific melting point characteristics, with reported values ranging from 197-200°C for related stereoisomeric forms, suggesting strong intermolecular interactions within the crystal lattice.

The physical form of the compound as a powder indicates that the crystal structure likely involves multiple intermolecular hydrogen bonding interactions. These interactions typically occur between the amino group, the carbonyl oxygen of the ester linkage, and the chloride anion, creating a three-dimensional network that stabilizes the crystal structure. Similar compounds in the literature demonstrate that amino acid ester hydrochlorides form extensive hydrogen bonding networks that significantly influence their thermal stability and mechanical properties.

Optical activity measurements provide additional insights into the crystallographic properties, with specific rotation values reported for stereoisomerically pure forms. The specific rotation of [α]₂₀/D = -12° (c=1, 80% acetic acid) for the L-form indicates a well-defined chiral crystal environment that maintains stereochemical integrity. This optical activity confirms the preservation of stereochemical information in the crystalline state and suggests minimal racemization during crystal formation.

Storage temperature requirements indicate that the crystalline form remains stable at room temperature, suggesting a robust crystal lattice that resists thermal decomposition or polymorphic transitions under normal storage conditions. The compound's stability at ambient conditions makes it suitable for laboratory applications and commercial handling without special temperature control requirements.

Properties

IUPAC Name |

benzyl 3-amino-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c17-11-15(14-9-5-2-6-10-14)16(18)19-12-13-7-3-1-4-8-13;/h1-10,15H,11-12,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJARRYOIJJCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

Benzyl 3-amino-2-phenylpropanoate hydrochloride has diverse applications in scientific research:

Medicinal Chemistry

- Drug Development : Investigated as a precursor in the synthesis of pharmaceuticals due to its structural properties that mimic amino acids, allowing it to interact with biological systems effectively.

- Enzyme Inhibition Studies : Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting these pathways.

Biochemical Probing

- Interaction Studies : Explored for its binding affinity to various biological targets such as receptors and enzymes, crucial for understanding its pharmacodynamics and pharmacokinetics.

Neuropharmacology

- Neurotransmitter Systems : Exhibits potential activity in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders.

This compound displays notable biological activities:

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may possess similar properties.

- Potential Therapeutic Uses : Its ability to interact with neurotransmitter receptors indicates potential for developing treatments for conditions like depression or anxiety.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism involves binding to specific sites, leading to modulation of biochemical pathways. The exact pathways and targets depend on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share core features such as benzyl/phenyl groups, amino functionalities, and hydrochloride salts but differ in substituents, stereochemistry, or backbone modifications. Below is a detailed comparison with three closely related compounds:

Structural and Functional Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Benzyl 3-amino-2-phenylpropanoate hydrochloride | 99616-43-0 | C₁₀H₁₄ClNO₂ | 215.7 | Benzyl ester, phenyl group at C2, primary amine at C3, hydrochloride salt |

| 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride | 71786-67-9 | C₁₆H₁₆ClNO₂ | 289.8 | Benzyl-methylamine group, 3-hydroxyphenyl ketone, hydrochloride salt |

| Benzyl (2S)-3-amino-2-hydroxypropanoate hydrochloride | Not specified | C₁₀H₁₄ClNO₃ | 231.7 | Stereospecific hydroxyl group at C2, benzyl ester, primary amine at C3, hydrochloride |

| 2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride | 1246172-70-2 | C₁₄H₂₀ClN₂O | 268.8 | Cyclopentylamide group, phenyl group at C3, primary amine at C2, hydrochloride salt |

Physicochemical Properties

- Solubility: Limited data are available for all compounds, but the presence of polar groups (e.g., hydroxyl, amide) in analogs like Benzyl (2S)-3-amino-2-hydroxypropanoate hydrochloride and 2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride suggests increased solubility in polar solvents compared to the parent compound .

- Stability: The parent compound is stable under recommended storage conditions (dry, ventilated, sealed containers) . 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride may exhibit reduced stability due to its ketone and hydroxyl groups, which are prone to oxidation or hydrolysis under acidic/basic conditions .

Toxicity and Handling

- This compound: No GHS hazards reported; minimal irritancy (skin/eye contact requires rinsing) .

- 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride: Causes skin inflammation and severe eye damage; respiratory irritation noted upon inhalation .

Research Findings and Data Gaps

Biological Activity

Benzyl 3-amino-2-phenylpropanoate hydrochloride, a compound with the molecular formula C16H20ClN and a molecular weight of approximately 275.79 g/mol, is notable for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound consists of a benzyl group attached to an amino acid derivative, specifically propanoic acid. This structure allows it to interact with various biological targets, influencing multiple metabolic pathways and receptor interactions. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic processes. This characteristic is crucial for drug development targeting metabolic disorders.

- Receptor Interaction : Research indicates that this compound may interact with various receptors, potentially influencing signaling pathways relevant to pharmacology.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Esterification : The initial step typically involves the esterification of 2-amino-3-phenylpropanoic acid with benzyl alcohol under anhydrous conditions to prevent hydrolysis.

- Hydrochloride Formation : The resulting product can then be converted to its hydrochloride salt to enhance solubility and stability for further applications.

Comparative Analysis with Similar Compounds

To highlight the unique features of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C16H20ClN | Amino acid derivative | Antimicrobial, enzyme inhibitor |

| Benzyl L-glutamate | C12H15NO4 | Contains a glutamate side chain | Neurotransmitter precursor |

| L-Tyrosine | C9H11NO3 | Contains hydroxyl group on phenol ring | Precursor for neurotransmitters |

This table illustrates how this compound stands out due to its specific arrangement of functional groups that may confer distinct biological properties compared to other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Studies : Research has shown that similar compounds exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may share these properties.

- Enzyme Interaction Studies : Investigations into enzyme-substrate interactions have revealed that derivatives of this compound can modulate enzyme activity, indicating potential therapeutic roles in metabolic regulation.

- Pharmacological Applications : The compound's structural similarity to naturally occurring amino acids allows it to be explored as a biochemical probe in drug development, particularly targeting metabolic pathways or receptor interactions .

Preparation Methods

Synthetic Routes and Key Intermediates

The preparation of benzyl 3-amino-2-phenylpropanoate hydrochloride typically involves:

- Starting from protected amino acid derivatives or bicyclic intermediates.

- Resolution of racemic mixtures by crystallization of diastereomeric salts using enantiomerically pure protected amino acids.

- Functional group transformations such as carbamate formation via benzyl chloroformate.

- Oxidation and reduction steps to achieve the desired stereochemistry and functional groups.

Key intermediates include compounds such as benzyl 5,6-dihydroxy-2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate and tetrahydrocyclopenta[d]dioxol derivatives, which undergo further transformations to yield the target compound.

Resolution and Protection Strategies

A crucial step in the preparation is the resolution of racemic mixtures to obtain diastereomerically pure intermediates. This is achieved by:

- Crystallization of diastereomeric salts formed with enantiomerically pure protected amino acids.

- Use of protecting groups such as benzyl carbamate (Cbz) introduced by reaction with benzyl chloroformate in the presence of bases like potassium carbonate.

This approach ensures high stereochemical purity and facilitates downstream transformations.

Oxidation and Extraction Procedures

Oxidation steps are employed to introduce hydroxyl groups or to modify bicyclic intermediates. Typical procedures include:

- Slow addition of sodium permanganate (10% aqueous) at controlled temperatures (~25 °C) over several hours.

- Subsequent addition of sulfur dioxide to quench the reaction.

- Filtration and phase separation with organic solvents such as methyl tert-butyl ether and toluene.

- Salt addition (e.g., sodium chloride) to improve extraction efficiency.

These steps yield intermediates suitable for further functionalization toward the target compound.

Mitsunobu Reaction and Protective Group Influence

The Mitsunobu reaction is a key cyclization method used in related β-lactam and amino acid derivative syntheses, impacting the preparation of benzyl 3-amino-2-phenylpropanoate derivatives:

- Protective groups on the amino function significantly influence reaction outcome.

- Dibenzyl protection on the amino group provides favorable yields (~76%) and stereoselectivity (diastereomeric ratio ~7:1), with minimal side products.

- Phthalimide protection leads to lower yields and formation of dehydrated by-products.

- Trityl protection is generally ineffective under Mitsunobu conditions.

Optimization of solvent and temperature further enhances yields and selectivity.

Deprotection and Final Conversion to Hydrochloride Salt

The final steps involve:

- Removal of the dibenzyl protective groups via catalytic hydrogenation (Pd-C catalyst) in a mixture of ethanol and ethyl acetate.

- Control of solvent composition and impurity levels (e.g., DIAD residues) is critical for high yields and purity.

- Conversion of the free amine to the hydrochloride salt by treatment with hydrogen chloride or equivalent acid sources.

These steps yield this compound with high purity and stereochemical integrity.

Summary Table of Key Preparation Parameters

Research Findings and Considerations

- The choice of protecting group on the amino function is critical for yield and stereoselectivity.

- Dibenzyl protection is superior for Mitsunobu cyclization compared to phthalimide or trityl groups.

- Control of reaction conditions, especially solvent composition and temperature, significantly affects product purity and yield.

- The resolution of racemic mixtures via diastereomeric salt crystallization remains a reliable method for obtaining enantiomerically pure intermediates.

- Catalytic hydrogenation for deprotection requires careful solvent and impurity management to avoid side reactions.

This comprehensive analysis synthesizes diverse research findings and patents, providing an authoritative overview of the preparation methods for this compound. The methodologies emphasize stereochemical control, efficient protection/deprotection strategies, and optimized reaction conditions to achieve high purity and yield.

Q & A

Q. What are the recommended methods for synthesizing Benzyl 3-amino-2-phenylpropanoate hydrochloride with high purity?

To achieve high-purity synthesis, a multi-step approach is typically employed:

- Step 1 : Condensation of the benzyl ester with the appropriate amino acid precursor under anhydrous conditions, using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to minimize side reactions.

- Step 2 : Hydrochloride salt formation via treatment with HCl gas in a non-polar solvent (e.g., diethyl ether) to precipitate the product.

- Purification : High-performance liquid chromatography (HPLC) is recommended, as the compound has been reported to achieve ≥98% purity using this method .

- Stability : Store the final product in a desiccator at 2–8°C to prevent hydrolysis or decomposition .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Key analytical techniques include:

- NMR Spectroscopy : Confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and the propanoate backbone (α-proton near δ 4.2 ppm).

- HPLC : Monitor purity and detect impurities; retention times should align with reference standards.

- Mass Spectrometry (MS) : Verify the molecular ion peak (m/z ≈ 215.7 for the free base) and fragmentation pattern .

- Melting Point Analysis : Compare observed values (e.g., 259–264°C for structurally similar benzylamine hydrochloride derivatives) to literature data .

Q. What are the best practices for safe handling and storage of this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, heat, or incompatible materials like strong oxidizers .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How should discrepancies in reported decomposition products of this compound under thermal stress be addressed?

Conflicting data on decomposition products (e.g., carbon monoxide vs. nitrogen oxides) may arise from varying experimental conditions:

- Methodological Harmonization : Replicate studies under controlled thermal degradation (e.g., TGA/DSC analysis) while monitoring gas evolution via FTIR or GC-MS.

- Cross-Referencing SDS : Compare hazard data from multiple sources. For example, Combi-Blocks reports CO and NOx as decomposition products , while other SDS emphasize HCl release .

- Mitigation : Use inert atmospheres during high-temperature experiments to suppress oxidative degradation pathways .

Q. What are the key considerations when designing experiments to assess the biological activity of this compound?

- Target Selection : Prioritize enzymes or receptors with known interactions with similar esters (e.g., acetylcholinesterase inhibition by benzylamino derivatives ).

- Dose-Response Studies : Use IC50/EC50 assays, accounting for the compound’s solubility limitations (enhanced by the hydrochloride salt ).

- Metabolic Stability : Evaluate hydrolysis in biological matrices (e.g., plasma) via LC-MS to assess prodrug potential .

- Controls : Include structurally analogous compounds (e.g., benzyl 3-(dimethylamino)propanoate) to isolate the role of the amino group .

Q. How does the methylamino group in structural analogs influence the chemical reactivity of this compound?

Comparative studies reveal:

- Basicity : The methylamino group (pKa ≈ 9.5) increases nucleophilicity compared to unsubstituted amino analogs, affecting reaction rates in alkylation or acylation steps .

- Steric Effects : Methyl substitution reduces steric hindrance compared to bulkier groups (e.g., ethyl or benzyl), enhancing binding affinity in enzyme inhibition assays .

- Solubility : The hydrochloride salt improves aqueous solubility by ~20% compared to free base analogs, critical for in vitro bioactivity studies .

Q. What methodological approaches are recommended for evaluating the environmental impact of this compound given limited ecotoxicological data?

- Read-Across Analysis : Use data from structurally related compounds (e.g., benzyl alcohol derivatives) to predict biodegradation pathways and toxicity .

- Microcosm Studies : Assess soil mobility and microbial degradation rates under simulated environmental conditions.

- QSAR Modeling : Apply quantitative structure-activity relationship models to estimate ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .

- Regulatory Alignment : Follow OECD guidelines for testing persistence, bioaccumulation, and toxicity (PBT) in absence of compound-specific data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.